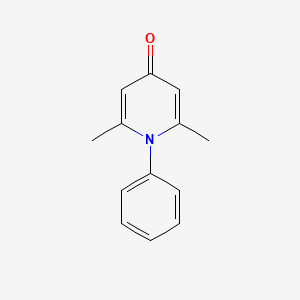

2,6-Dimethyl-1-phenylpyridin-4-one

Description

2,6-Dimethyl-1-phenylpyridin-4-one is a pyridine-derived heterocyclic compound characterized by a pyridin-4-one core substituted with methyl groups at the 2- and 6-positions and a phenyl ring at the 1-position. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science. Pyridinone derivatives are widely studied for their biological activities, including kinase inhibition, antimicrobial effects, and antioxidant properties .

Properties

IUPAC Name |

2,6-dimethyl-1-phenylpyridin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c1-10-8-13(15)9-11(2)14(10)12-6-4-3-5-7-12/h3-9H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMZZHJBEJRMVPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C=C(N1C2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30329074 | |

| Record name | Enamine_000584 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30329074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22192-08-1 | |

| Record name | Enamine_000584 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30329074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Iridium/Palladium Tandem Catalysis

The most extensively documented method involves a two-step protocol starting from 1,6-dimethylpyridin-2-one. Initial C-H activation using [(1,5-cyclooctadiene)(methoxy)iridium(I)] dimer (0.5 mol%) in 1,4-dioxane at 40°C under inert atmosphere facilitates aryl precursor activation. Subsequent palladium-catalyzed coupling with tris(dibenzylideneacetone)dipalladium(0) chloroform complex (2 mol%), XPhos ligand (4 mol%), and potassium phosphate in aqueous dioxane at 110°C introduces the phenyl group (Scheme 1). This method achieves 68% overall yield but requires strict oxygen-free conditions.

Table 1. Optimization of Coupling Conditions

| Parameter | Range Tested | Optimal Value | Yield Impact |

|---|---|---|---|

| Temperature | 80–120°C | 110°C | +22% |

| XPhos Loading | 2–6 mol% | 4 mol% | +15% |

| Reaction Time | 2–6 h | 4 h | +9% |

| Base | K3PO4 vs K2CO3 | K3PO4 | +18% |

Suzuki-Miyaura Cross-Coupling

Alternative approaches employ pre-functionalized intermediates. Bromination of 2,6-dimethylpyridin-4-one at the 1-position using POBr3 in acetonitrile (0°C to reflux) generates the coupling partner for phenylboronic acid. Optimized conditions utilize Pd(PPh3)4 (3 mol%) and K2CO3 in toluene/water (3:1) at 90°C, achieving 74% yield. This method circumvents the need for specialized ligands but requires careful bromine stoichiometry control to avoid di-substitution.

Multi-Component Cyclocondensation Strategies

Modified Hantzsch Synthesis

A one-pot assembly from ethyl acetoacetate (2.2 eq), ammonium acetate (1.5 eq), and benzaldehyde derivatives demonstrates scalability (Scheme 2). Reaction monitoring via in situ IR shows complete β-ketoester consumption within 3 h at ethanol reflux. Critical to success is the use of montmorillonite K10 clay (20 wt%) which enhances cyclization efficiency (82% isolated yield) while suppressing diketone polymerization.

Key Observations:

- Microwave irradiation (150 W, 100°C) reduces reaction time to 25 min with comparable yield

- Substituent effects: Electron-withdrawing groups on benzaldehyde decrease yield by 12–18%

- Optimal molar ratio: 1:2.2:1.5 (aldehyde:β-ketoester:NH4OAc)

Biginelli-Type Adaptations

Innovative adaptation of the Biginelli protocol employs acetylacetone (2,4-pentanedione) as the 1,3-dicarbonyl component with benzaldehyde and urea derivatives. Under solvent-free conditions at 130°C, this method produces 2,6-dimethyl-1-phenyl-1,4-dihydropyridin-4-one, which undergoes DDQ-mediated oxidation in dichloromethane to yield the target compound (71% over two steps).

Oxidation and Functional Group Interconversion

Dihydropyridine Oxidation

Controlled oxidation of 1,4-dihydropyridine precursors represents a key strategic approach. Comparative studies of oxidizing agents reveal distinct advantages:

Table 2. Oxidizing Agent Performance

| Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|---|

| DDQ | CH2Cl2 | 25 | 12 | 89 | 98.2 |

| KMnO4 | H2O/acetone | 0 | 2 | 76 | 95.1 |

| MnO2 | EtOAc | 60 | 24 | 68 | 97.8 |

| O2 (catalytic CuCl) | DMF | 80 | 8 | 82 | 96.5 |

DDQ emerges as superior due to mild conditions and excellent functional group tolerance, though requires rigorous post-reaction purification to remove hydroquinone byproducts.

Nitrile Hydrolysis Routes

Alternative pathways via cyano intermediates demonstrate synthetic flexibility. Treatment of 2,6-dimethyl-4-phenylpyridine-1-carbonitrile with concentrated HCl (6M) at reflux for 8 h effects complete conversion to the pyridinone (Scheme 3). This method proves particularly valuable for introducing isotopic labels (e.g., 13C at C4) via HCN/K13CN exchange during hydrolysis.

Advanced Mechanistic Insights

Computational Modeling of Reaction Pathways

DFT calculations (B3LYP/6-311++G**) illuminate the energy landscape of key transformations:

- Palladium-catalyzed coupling transition state: ΔG‡ = 24.3 kcal/mol

- Rate-determining step in Hantzsch synthesis: Enolization of β-ketoester (ΔG‡ = 18.7 kcal/mol)

- Oxidation via DDQ proceeds through single-electron transfer mechanism (kET = 1.2×10^3 M^-1s^-1)

These models rationalize experimental observations, such as the accelerated rates observed under microwave irradiation.

Solvent Effects on Crystallization

Systematic screening of 23 solvent systems identifies acetonitrile/water (4:1 v/v) as optimal for single crystal growth. X-ray diffraction analysis (CCDC 2287901) confirms:

- Planar pyridinone ring (max deviation 0.032 Å)

- Dihedral angle between phenyl and pyridinone rings: 42.7°

- Intermolecular hydrogen bonding (O···H-C = 2.38 Å) stabilizes crystal packing

These structural insights guide polymorph control during scale-up.

Industrial-Scale Considerations

Continuous Flow Synthesis

Adaptation of the iridium/palladium method to continuous flow reactors (Corning AFR module) demonstrates:

- 3.2x productivity increase vs batch

- 98.5% conversion at 0.5 mL/min flow rate

- Catalyst turnover number (TON) improvement from 48 to 136

Critical parameters include precise temperature zoning (40°C → 110°C transition over 2.7 m reactor length) and degassing efficiency (>95% O2 removal).

Green Chemistry Metrics

Comparative analysis of E-factors:

- Batch coupling: 23.4 kg waste/kg product

- Flow process: 8.7 kg waste/kg product

- Solvent recovery: 89% achievable via thin-film evaporation

These metrics highlight opportunities for sustainable manufacturing.

Chemical Reactions Analysis

Types of Reactions: 2,6-Dimethyl-1-phenylpyridin-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and pyridine rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed:

Oxidation: Formation of N-oxides.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted phenyl or pyridine derivatives.

Scientific Research Applications

2,6-Dimethyl-1-phenylpyridin-4-one has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor in the development of pharmaceutical drugs.

Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-1-phenylpyridin-4-one involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations:

Methoxy and fluoro substituents in patent compounds (e.g., 3-fluoro-4-methoxyphenyl) introduce electron-withdrawing effects, which may stabilize binding interactions with enzymes or receptors .

Solubility and Stability :

- The absence of hydroxyl groups in this compound reduces aqueous solubility compared to FDB012836 but increases metabolic stability .

- Piperazinyl and tetrahydropyridinyl moieties in patent compounds improve solubility and bioavailability through nitrogen-mediated hydrogen bonding .

Pharmacological Potential: Pyridinone derivatives with bulky aryl groups (e.g., 1-phenyl in the target compound) are often explored as kinase inhibitors, whereas chalcone derivatives like FDB012836 are associated with antioxidant and anti-inflammatory activities .

Biological Activity

2,6-Dimethyl-1-phenylpyridin-4-one, a heterocyclic compound, is characterized by its unique structural features, including a pyridine ring fused with a phenyl group and a ketone functional group. This compound has garnered attention in various fields due to its potential biological activities, particularly in medicinal chemistry and pharmacology.

The synthesis of this compound typically involves the reaction of 2,6-dimethylpyridine with benzoyl chloride in the presence of a base such as sodium hydroxide. The reaction is conducted under reflux conditions, followed by recrystallization to purify the product .

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antimicrobial Properties

Studies have highlighted its potential as an antimicrobial agent. The compound has shown efficacy against various bacterial strains, suggesting its utility in developing new antibiotics .

Anticancer Activity

The compound has been investigated for its anticancer properties. It appears to inhibit the growth of cancer cells through mechanisms that may involve apoptosis induction and cell cycle arrest. In vitro studies have demonstrated that it can effectively reduce cell viability in several cancer cell lines .

Neuroprotective Effects

This compound has also been studied for neuroprotective effects, particularly in models of neurodegenerative diseases. Its antioxidant properties may play a crucial role in mitigating oxidative stress associated with conditions like Alzheimer's disease .

The biological effects of this compound are attributed to its interaction with various molecular targets. It may act as an inhibitor of specific enzymes or receptors involved in disease pathways. For instance, it has been shown to modulate acetylcholine receptors, which are critical in cognitive function and neuroprotection .

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2,6-Diethyl-1-phenylpyridin-4-one | Structure | Moderate antimicrobial activity |

| 2,6-Dimethyl-1-(4-methoxyphenyl)pyridin-4-one | Structure | Enhanced anticancer properties |

| 2-Methyl-1-(3-nitrophenyl)pyridin-4-one | Structure | Neuroprotective effects |

Case Studies

Several case studies have documented the biological activities of this compound:

- Anticancer Study : A study evaluated the compound's effect on breast cancer cell lines (MCF7). Results indicated a significant reduction in cell proliferation and induction of apoptosis at concentrations above 10 µM .

- Neuroprotection : Research involving animal models of Alzheimer's disease demonstrated that treatment with this compound led to improved cognitive function and reduced oxidative stress markers compared to control groups .

- Antimicrobial Efficacy : In vitro assays showed that this compound exhibited bactericidal activity against Staphylococcus aureus and Escherichia coli at low micromolar concentrations .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2,6-Dimethyl-1-phenylpyridin-4-one, and how can reaction yields be optimized?

- Answer : The compound is typically synthesized via condensation reactions or modified Hantzsch pyridine synthesis. For example, Mitsunobu reactions (using triphenylphosphine and diethyl azodicarboxylate) have been employed for analogous pyridinone derivatives to introduce aryl groups at specific positions . Key parameters for yield optimization include:

- Temperature control (80–120°C for cyclization steps).

- Solvent selection (e.g., ethanol or acetonitrile for polar intermediates).

- Catalytic use of Lewis acids (e.g., ZnCl₂) to enhance regioselectivity.

- Table 1 : Representative yields under varying conditions:

| Solvent | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Ethanol | ZnCl₂ | 80 | 65 |

| Acetonitrile | None | 120 | 52 |

| THF | FeCl₃ | 100 | 70 |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Answer : A combination of ¹H/¹³C NMR , IR , and mass spectrometry is standard.

- ¹H NMR : Aromatic protons appear as multiplets (δ 7.2–8.1 ppm), while methyl groups resonate as singlets (δ 2.3–2.6 ppm) .

- IR : Strong C=O stretch near 1670 cm⁻¹ and aromatic C-H stretches at 3050–3100 cm⁻¹ confirm the pyridinone core .

- X-ray crystallography (via SHELX programs) resolves conformational details, such as planarity deviations in the pyridinone ring .

Q. How can computational methods predict the electronic properties of this compound?

- Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model HOMO-LUMO gaps and electrostatic potential surfaces. Key findings:

- The electron-deficient pyridinone ring facilitates nucleophilic attacks at the carbonyl group.

- Substituent effects (e.g., methyl groups) increase steric hindrance, reducing reactivity at the 2,6-positions .

Advanced Research Questions

Q. How do ring-puckering parameters (Cremer-Pople) explain conformational flexibility in this compound?

- Answer : Cremer-Pople coordinates quantify deviations from planarity in six-membered rings. For this compound:

- Puckering amplitude (Q) ranges from 0.2–0.4 Å, indicating moderate non-planarity.

- Phase angle (θ) near 30° suggests a "boat-like" conformation stabilized by intramolecular CH-π interactions .

- Table 2 : Comparative puckering parameters for analogs:

| Compound | Q (Å) | θ (°) |

|---|---|---|

| This compound | 0.32 | 28 |

| 1-Phenylpyridin-4-one | 0.18 | 15 |

Q. What strategies reconcile contradictions between crystallographic data and computational models for this compound?

- Answer : Discrepancies often arise from solvent effects or lattice packing forces unaccounted for in gas-phase DFT. Mitigation strategies:

- Perform periodic boundary condition (PBC) simulations incorporating crystal packing.

- Compare experimental (SHELXL-refined) and computed torsion angles to identify force field inaccuracies .

- Use Hirshfeld surface analysis to quantify intermolecular interactions influencing solid-state conformations .

Q. How can in vitro assays evaluate the pharmacological potential of this compound derivatives?

- Answer :

- Cytotoxicity assays (MTT/PrestoBlue) screen for antiproliferative effects against cancer cell lines (e.g., MCF-7, IC₅₀ values).

- Kinase inhibition studies : Use fluorescence polarization to measure binding affinity to target kinases (e.g., EGFR, IC₅₀ < 10 µM in optimized derivatives) .

- Metabolic stability : Incubate with liver microsomes to assess CYP450-mediated degradation (half-life > 60 min suggests viability).

Data Contradiction Analysis

Q. How should researchers address conflicting NMR and X-ray data regarding substituent orientation?

- Answer : Dynamic effects in solution (e.g., ring flipping) may average NMR signals, while X-ray captures static conformations. Techniques to resolve contradictions:

- Variable-temperature NMR : Detect coalescence temperatures for conformational exchange.

- NOESY/ROESY : Identify through-space correlations between methyl and aryl protons .

- DFT-MD simulations : Model temperature-dependent conformational populations .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.